molecular formula C8H12N2O B2358660 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one CAS No. 759442-73-4

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one

Cat. No. B2358660
M. Wt: 152.197
InChI Key: OEPOIGMABNTJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one involves the reaction with propargyl alcohol and subsequent treatments leading to the creation of novel bi-heterocyclic systems. This showcases the compound’s utility in synthesizing diverse chemical structures.


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one is represented by the InChI code 1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h10H,1-5H2,(H,9,11) . The compound exhibits different tautomeric forms in solid state and in solution, indicating unique structural dynamics.


Chemical Reactions Analysis

The compound is used in the preparation of acetylcholinesterase inhibitors . It is also an impurity found in Irbesartan .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.2 . It is a powder at room temperature .

Scientific Research Applications

Tautomeric Forms and Spectral Characteristics

  • Tautomeric Forms in Solid State and Solution: The synthesis and structure elucidation of compounds related to 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one reveal different tautomeric forms in solid state and solution. These findings are significant in understanding the hydrogen bonding patterns and spectral characteristics in various phases (Enchev et al., 2017).

Crystalline and Molecular Structure

  • Analysis of Crystalline and Molecular Structure: Studies involving derivatives of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one focus on their crystalline and molecular structures. This research provides insights into the compound's configuration and potential applications in material science (Silaichev et al., 2012).

Antibacterial and Antifungal Activity

  • Novel Applications in Antimicrobial Research: Synthesis of novel analogs involving the 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one structure demonstrates significant biological activity against standard strains, indicating potential in developing new antimicrobial agents (Rajanarendar et al., 2010).

Antihypertensive Agents

  • Potential in Developing Antihypertensive Drugs: Research on derivatives of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one shows promising results as antihypertensive agents, highlighting the compound's relevance in cardiovascular drug development (Caroon et al., 1981).

Conformational Characteristics

  • Structural and Conformational Studies: Studies on the conformational characteristics and rotational barriers of related compounds provide valuable information for understanding the compound's behavior in different environments and potential applications in drug design (Grassi et al., 2002).

Tautomerism Studies

  • Insights into Tautomerism: Investigations into the tautomerism of compounds structurally related to 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one in different states (solid and solution) provide a deeper understanding of their chemical properties (Šimůnek et al., 2017).

Synthesis Methodologies

  • Developments in Synthesis Techniques: Research focused on the synthesis methodologies for related compounds highlights advancements in chemical synthesis, contributing to the efficiency and scalability of producing such complex molecules (Fedoseev et al., 2016).

Cycloaddition Reactions

  • Cycloaddition Reactions for Compound Formation: The synthesis of diazaspiro derivatives via cycloaddition reactions offers insights into the formation and potential applications of these compounds in various fields of chemistry (Farag et al., 2008).

properties

IUPAC Name

2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPOIGMABNTJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one

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